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Compound of Interest

Compound Name: Cobalt(ll) acetylacetonate

Cat. No.: B1366596

Oxidation State and Electron Count of Cobalt

In bis(acetylacetonato)cobalt(ll), the cobalt atom is in the +2 oxidation state. The
acetylacetonate (acac) ligand is the conjugate base of acetylacetone, carrying a -1 charge. To
maintain charge neutrality in the Co(acac)2 complex, the cobalt ion must possess a +2 charge.

A neutral cobalt atom has the electron configuration [Ar] 3d” 4s2. Upon ionization to Co(ll), it
loses the two 4s electrons, resulting in an electron configuration of [Ar] 3d’. Therefore, the
Co(ll) ion is a d’” metal center.

Coordination Geometry and Ligand Field Theory

The coordination geometry of the cobalt ion in Co(acac): is not fixed and depends on the
physical state and the solvent.

e Solid State: In its anhydrous form, Co(acac):z exists as a tetramer, [Co(acac)z]4, in which
each cobalt ion is in a distorted octahedral environment.

o Coordinating Solvents: In the presence of coordinating solvents such as water or ethanaol,
monomeric, six-coordinate octahedral complexes like diaquabis(acetylacetonato)cobalt(1l),
[Co(acac)z(H20)z], are formed.[1]

e Non-coordinating Solvents: In dilute non-coordinating solvents, a tetrahedral geometry is
favored. At higher concentrations, it can form octahedral oligomers.[2]
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The electron configuration of the d” Co(ll) ion is best understood using Ligand Field Theory,
which describes the splitting of the d-orbitals in the presence of a ligand field.

Octahedral Geometry

In an octahedral ligand field, the five d-orbitals split into two sets of different energies: a lower-
energy triply degenerate tzg set (dxy, dxz, dyz) and a higher-energy doubly degenerate eg set
(dxz-y?, dz?).

For a d’ ion like Co(ll), there are two possible electron configurations depending on the
magnitude of the ligand field splitting energy (Ao) and the spin-pairing energy (P):

o High-Spin: If Ao < P, the electrons will occupy the higher energy eg orbitals before pairing in
the tzg orbitals. This results in the maximum number of unpaired electrons.

e Low-Spin: If Ao > P, the electrons will pair up in the lower energy tz2g orbitals before
occupying the eg orbitals.

Magnetic susceptibility measurements for octahedral Co(ll) complexes consistently show
magnetic moments in the range of 4.7 to 5.2 Bohr magnetons (B.M.).[3] This is significantly
higher than the spin-only value for one unpaired electron (1.73 B.M.) and is indicative of three
unpaired electrons, confirming a high-spin configuration.

The high-spin electron configuration for an octahedral d’ ion is t2g° eg?.

Tetrahedral Geometry

In a tetrahedral ligand field, the d-orbital splitting is inverted compared to the octahedral case.
The orbitals split into a lower-energy doubly degenerate e set and a higher-energy triply
degenerate t2 set. The splitting energy in a tetrahedral field (At) is significantly smaller than in
an octahedral field (At = 4/9 Ao).

Due to the small splitting energy, tetrahedral complexes are almost always high-spin, as the
energy required to pair electrons is much greater than the energy required to promote them to
the higher tz orbitals.

The high-spin electron configuration for a tetrahedral d” ion is e* t23.
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Data Presentation

The following table summarizes the key quantitative data related to the electron configuration
of Co(ll) in different geometries.

Property Octahedral Co(ll) Tetrahedral Co(ll)
d-Electron Count d’ d’

Spin State High-Spin High-Spin

Electron Configuration t2g° eg? e* 28

Number of Unpaired Electrons 3 3

Spin-Only Magnetic Moment
(Ws)

3.87 B.M. 3.87 B.M.

Observed Magnetic Moment

4.7 -5.2 B.M.[3] 4.3-4.7 B.M.[3]
(eff)

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the d-orbital splitting and
electron filling for high-spin Co(ll) in both octahedral and tetrahedral ligand fields.
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Caption: d-orbital splitting for high-spin Co(ll) in an octahedral field.
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Caption: d-orbital splitting for high-spin Co(ll) in a tetrahedral field.

Experimental Protocols

Synthesis of Diaquabis(acetylacetonato)cobalt(ll),
[Co(acac)z(H20):z]

This protocol describes a common laboratory synthesis of the octahedral adduct of Co(acac)a.

Materials:

Cobalt(Il) chloride hexahydrate (CoClz:6H20)

Acetylacetone (acacH)

Sodium carbonate (Na2CO3)

Deionized water
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o Ethanol

Procedure:

Dissolve a specific amount of CoClz2-6H20 in deionized water in a beaker with stirring.
 In a separate beaker, dissolve a stoichiometric amount of Na=COs in deionized water.

» Slowly add the sodium carbonate solution to the cobalt chloride solution with continuous
stirring. A precipitate of cobalt(ll) carbonate will form.

« |solate the cobalt(ll) carbonate precipitate by vacuum filtration and wash it with deionized
water.

o Transfer the moist cobalt(ll) carbonate precipitate to a round-bottom flask.
¢ Add a stoichiometric amount of acetylacetone and a suitable volume of ethanol to the flask.

o Heat the mixture under reflux with stirring for approximately one hour. The color of the
solution should change, indicating the formation of the complex.

 After reflux, cool the reaction mixture to room temperature and then in an ice bath to induce
crystallization.

o Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol,
and air dry.

Determination of Magnetic Susceptibility by the Evans
Method (NMR Spectroscopy)

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of
a paramagnetic substance in solution, from which the number of unpaired electrons can be
calculated.[4]

Materials:

e A sample of the cobalt complex (e.g., Co(acac)z)
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e An appropriate deuterated solvent (e.g., CDCIs3)

o Areference compound (e.g., tetramethylsilane, TMS)
o Acoaxial NMR tube (an inner and an outer tube)
Procedure:

» Prepare a solution of the paramagnetic cobalt complex in the deuterated solvent of a
precisely known concentration.

» Prepare a reference solution containing the same deuterated solvent and a small amount of
the reference compound (e.g., TMS).

e Place the reference solution in the inner tube of the coaxial NMR tube.
e Place the solution of the paramagnetic complex in the outer tube.

e Acquire the H NMR spectrum of the sample. The spectrum will show two signals for the
reference compound, one from the inner tube and one from the outer tube, shifted due to the
presence of the paramagnetic species.

» Measure the difference in the chemical shifts (Ad) of the reference signals in Hertz (Hz).

o Calculate the mass magnetic susceptibility (xg) and the molar magnetic susceptibility (xM)
using the appropriate equations, which take into account the frequency of the NMR
spectrometer, the temperature, and the concentration of the sample.

» Correct the molar magnetic susceptibility for the diamagnetism of the ligands and the metal
ion to obtain the paramagnetic molar susceptibility (xX'M).

» Calculate the effective magnetic moment (peff) using the equation: peff = 2.828 (xX'M * T)/?,
where T is the absolute temperature.

e The number of unpaired electrons (n) can be estimated from the spin-only magnetic moment
formula: ys = [n(n+2)]*/2. By comparing the experimental peff with the calculated ps, the
number of unpaired electrons can be determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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